molecular formula C12H12N4O4 B7755014 ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate

ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate

Cat. No.: B7755014
M. Wt: 276.25 g/mol
InChI Key: PHBRMNSNCFVYAT-XNTDXEJSSA-N
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Description

Ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 1-bromo-2-nitrobenzene to obtain [(2-nitrophenyl)methyl] ethyl acetate. This intermediate is then reacted with hydrazine to generate [(2-nitrophenyl)hydrazino] ethyl acetate. Finally, the product is reacted with stannous chloride to give the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate involves its interaction with various molecular targets. The cyano and nitrophenyl groups can participate in electron transfer reactions, while the hydrazinylidene moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-cyano[2-(2-methyl-3-nitrophenyl)hydrazinylidene]ethanoate is unique due to the presence of both the cyano and hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl (2E)-2-cyano-2-[(2-methyl-3-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-3-20-12(17)10(7-13)15-14-9-5-4-6-11(8(9)2)16(18)19/h4-6,14H,3H2,1-2H3/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBRMNSNCFVYAT-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C(=CC=C1)[N+](=O)[O-])C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C(=CC=C1)[N+](=O)[O-])C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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